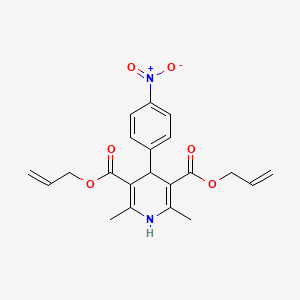![molecular formula C24H25ClN4O2 B11143019 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide](/img/structure/B11143019.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide is a complex organic compound that features both indole and quinazoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the quinazoline ring is known for its role in anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinazoline intermediates. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinazoline derivative can be prepared via the Pinner reaction, where an ortho-aminoaryl nitrile reacts with an acid to form the quinazoline ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the indole and quinazoline rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can produce indoxyl derivatives, while reduction of the quinazoline ring can yield tetrahydroquinazoline derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of indole and quinazoline derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes and receptors, modulating their activity. For example, the quinazoline ring is known to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar indole structure but lacks the quinazoline moiety.
Sodium 2-(1H-indol-3-yl)acetate: Another indole derivative with different functional groups.
(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide: A complex indole derivative with different substituents.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxo-3(4H)-quinazolinyl)hexanamide is unique due to the combination of indole and quinazoline moieties in a single molecule. This dual structure allows it to interact with multiple biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H25ClN4O2/c25-18-9-10-22-20(14-18)17(15-27-22)11-12-26-23(30)8-2-1-5-13-29-16-28-21-7-4-3-6-19(21)24(29)31/h3-4,6-7,9-10,14-16,27H,1-2,5,8,11-13H2,(H,26,30) |
InChI Key |
KPUMZTOFHCVSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11142954.png)
![6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11142955.png)
![2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142957.png)
![6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one](/img/structure/B11142960.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11142963.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11142976.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-beta-alanine](/img/structure/B11142985.png)
![8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11142998.png)
![7-(2-hydroxy-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propoxy)-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11142999.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11143007.png)
![N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine](/img/structure/B11143013.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(1H-tetrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11143018.png)
![2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11143021.png)
